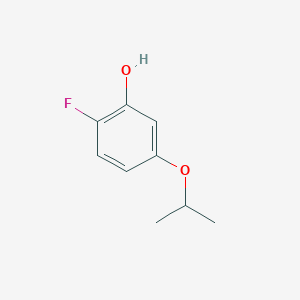

2-Fluoro-5-(propan-2-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAFZKVUAHEQDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Propan 2 Yloxy Phenol and Analogues

Precursors and Strategic Starting Materials for its Synthesis

The synthesis of 2-Fluoro-5-(propan-2-yloxy)phenol logically commences from readily available precursors. The choice of starting material is critical as it dictates the subsequent synthetic steps. Plausible precursors include:

Substituted Fluorobenzenes: Molecules such as 1,2,4-trifluorobenzene (B1293510) or 2,4-difluoronitrobenzene (B147775) can serve as starting points. The fluorine atoms on these rings are susceptible to nucleophilic aromatic substitution, allowing for the sequential introduction of the isopropoxy and hydroxyl groups.

Substituted Phenols: Starting with a phenol (B47542), such as 4-bromo-2-fluorophenol (B1271925) or 2-fluoro-5-nitrophenol, allows for the introduction of the isopropoxy group via etherification, followed by subsequent functional group manipulations.

Resorcinol Derivatives: Resorcinol can be a strategic starting material where one hydroxyl group is selectively protected or reacted, followed by fluorination and etherification of the other hydroxyl group.

A hypothetical retrosynthetic analysis suggests that a key disconnection can be made at the ether linkage or the carbon-fluorine bond, indicating that either an etherification or a fluorination reaction could be the final key step in the synthesis.

Key Reaction Pathways Employed in its Formation

The formation of this compound relies on a foundation of well-established organic reactions. The primary pathways include nucleophilic aromatic substitution, etherification, and regioselective fluorination.

Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of substituted aromatic compounds. libretexts.org This pathway is particularly relevant when starting with poly-fluorinated benzene (B151609) derivatives. The high electronegativity of fluorine atoms activates the aromatic ring towards attack by nucleophiles. nih.gov

In a potential synthesis of this compound, a starting material like 1,2,4-trifluorobenzene could be reacted with sodium isopropoxide. The regioselectivity of this reaction is governed by the electronic and steric environment of the fluorine atoms. The fluorine at the 2-position is ortho to one fluorine and para to another, making it a likely site for substitution. Subsequent hydrolysis of the second fluorine atom under controlled conditions would yield the desired phenolic hydroxyl group. The SNAr mechanism involves the formation of a Meisenheimer complex, a negatively charged intermediate, which then eliminates a fluoride (B91410) ion to restore aromaticity. libretexts.org

The reactivity of aryl halides in SNAr reactions is often enhanced by the presence of electron-withdrawing groups in the ortho or para positions. libretexts.org For instance, the synthesis of various aryl ethers has been achieved through the SNAr reaction of activated aryl halides with alcohols. nih.gov

The introduction of the isopropoxy group is a critical step, which can be accomplished via Williamson ether synthesis or its variations. This involves the reaction of a phenoxide with an alkyl halide (e.g., 2-bromopropane) or, more commonly in this context, the reaction of a phenol with an alcohol in the presence of a coupling agent or under conditions that facilitate dehydration.

A plausible route involves the etherification of a suitably substituted fluorophenol, such as 2-fluoro-5-bromophenol or 2-fluoro-5-nitrophenol. The phenolic proton is first removed by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of an isopropylating agent. For example, the synthesis of 2-Chloro-5-(propan-2-yloxy)phenol is achieved by reacting 3-chlorophenol (B135607) with propan-2-ol in the presence of a base like potassium carbonate. smolecule.com A similar strategy could be applied to a fluorinated analogue.

Copper-catalyzed etherification, a variant of the Ullmann condensation, provides another avenue for forming the aryl ether bond, especially in cases where the standard Williamson ether synthesis is not effective. mdpi.com

Introducing a fluorine atom at a specific position on a phenolic ring is a challenging yet crucial transformation. numberanalytics.com Regioselective fluorination allows for the precise installation of fluorine, which significantly influences the molecule's properties. numberanalytics.comnumberanalytics.com

One approach is the deoxyfluorination of a hydroxyl group on a pre-existing isopropoxyphenol. Reagents such as PhenoFluor and its derivatives have been developed for the direct conversion of phenols to aryl fluorides. organic-chemistry.orgacs.org This method often requires a stoichiometric reagent and proceeds under mild conditions. acs.org

Alternatively, electrophilic fluorinating agents can be used to introduce fluorine onto an electron-rich phenolic ring. The regioselectivity of this reaction is directed by the existing substituents on the ring. The isopropoxy group, being an electron-donating group, would direct the incoming electrophilic fluorine to the ortho and para positions.

A multi-step sequence starting from an aminophenol is also conceivable. The amino group can be converted to a diazonium salt, which can then be subjected to the Balz-Schiemann reaction or related fluorination methods to introduce the fluorine atom. google.com

Catalytic Systems and Reagents for Enhanced Synthetic Efficiency

The efficiency of the synthetic pathways described above can be significantly improved by the use of appropriate catalysts and reagents.

Bases play a pivotal role in several key steps of the synthesis of this compound.

In Etherification: In the Williamson ether synthesis, a base is essential for deprotonating the phenol to form the nucleophilic phenoxide. Common bases for this purpose include potassium carbonate (K2CO3), sodium hydride (NaH), and sodium hydroxide (B78521) (NaOH). nih.govsmolecule.commdpi.com The choice of base can influence the reaction rate and yield.

In Nucleophilic Aromatic Substitution: In SNAr reactions, a base is used to generate the nucleophile (e.g., isopropoxide from isopropanol) and to neutralize the leaving group (e.g., HF). Stronger bases are often required for less activated substrates. For instance, the use of sodium hydroxide has been reported to facilitate the SNAr of fluorophenols. osti.gov

The following table provides examples of bases used in analogous reactions, highlighting their role and the reaction conditions.

| Reaction Type | Base | Role of Base | Substrate Example | Reference |

| Etherification | Potassium Carbonate | Deprotonation of phenol | 3-chlorophenol | smolecule.com |

| Etherification | Cesium Carbonate | Deprotonation of phenol | 3-iodoanisole | mdpi.com |

| SNAr | Potassium Carbonate | Base for nucleophile generation | Phenothiazine and octafluorotoluene | nih.gov |

| SNAr | Sodium Hydroxide | Catalyst for O-H bond homolysis | 2,6-dimethyl-4-fluorophenol | osti.gov |

| Deoxyfluorination | DBU | Base for fluorinating agent | Electron-deficient phenols | organic-chemistry.org |

Metal-Mediated or Organocatalytic Approaches

The introduction of a fluorine atom and an ether linkage onto a phenolic ring can be achieved through various metal-mediated and organocatalytic methods. These approaches often offer high selectivity and efficiency under mild conditions.

One potential strategy involves the late-stage fluorination of a pre-functionalized phenol. For instance, a starting material like 3-(propan-2-yloxy)phenol could undergo regioselective fluorination. Transition-metal-catalyzed C-H activation and fluorination is a powerful tool for this purpose. Palladium catalysts, in particular, have been shown to be effective for the ortho-fluorination of phenolic compounds, often directed by a coordinating group.

Another approach is the nucleophilic fluorination of a suitably activated phenol derivative. For example, a phenol can be converted to an aryl fluorosulfonate, which then undergoes nucleophilic fluorination with a fluoride source like tetramethylammonium (B1211777) fluoride (NMe4F). This method can proceed without a transition metal catalyst and has a broad substrate scope.

Alternatively, the synthesis could commence from a fluorinated precursor, such as 2-fluoro-5-hydroxyphenol, followed by etherification. The Williamson ether synthesis, a long-standing and reliable method, involves the deprotonation of the phenol with a base to form a phenoxide, which then displaces a halide from an alkyl halide (e.g., 2-bromopropane). More advanced, metal-catalyzed etherification methods, such as the Ullmann condensation or Buchwald-Hartwig amination-type C-O coupling reactions, can also be employed, particularly for sterically hindered substrates.

Organocatalysis offers a metal-free alternative for these transformations. For example, the synthesis of sterically congested alkyl aryl ethers can be achieved by the arylation of tertiary alcohols with diaryliodonium salts, a reaction that proceeds without a transition metal catalyst. Furthermore, organocatalytic fluorinative dearomatization of phenols using chiral phosphoric acids can provide access to fluorinated cyclic structures, which could potentially be rearomatized to yield the desired fluorophenol.

Table 1: Comparison of Potential Metal-Mediated and Organocatalytic Methods

| Method | General Transformation | Potential Starting Material | Key Reagents/Catalysts | Advantages | Potential Challenges |

|---|---|---|---|---|---|

| Palladium-Catalyzed C-H Fluorination | Ar-H → Ar-F | 3-(propan-2-yloxy)phenol | Pd catalyst, Fluorinating agent (e.g., Selectfluor) | High regioselectivity, Late-stage fluorination | Catalyst cost, Optimization of directing groups |

| Nucleophilic Deoxyfluorination | Ar-OH → Ar-F | 3-(propan-2-yloxy)phenol | SO2F2, NMe4F | Metal-free, Mild conditions | Multi-step process, Handling of reagents |

| Williamson Ether Synthesis | Ar-OH → Ar-OR | 2-Fluoro-5-hydroxyphenol | Base (e.g., NaH), Alkyl halide (e.g., 2-bromopropane) | Well-established, Readily available reagents | May require harsh conditions, Potential for side reactions |

| Ullmann Condensation | Ar-OH + R-X → Ar-OR | 2-Fluoro-5-hydroxyphenol | Cu catalyst, Base | Effective for a range of substrates | High reaction temperatures, Catalyst removal |

| Organocatalytic Arylation | R-OH + Ar-I(Ar')2+ → R-OAr | Isopropanol | Diaryliodonium salt | Metal-free, Mild conditions | Availability of diaryliodonium salt precursor |

Advanced Synthetic Techniques

To address challenges in selectivity, sustainability, and efficiency, advanced synthetic techniques are increasingly being explored for the synthesis of complex organic molecules.

Mechanochemical Synthesis for Sustainable Production

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and sustainable alternative to traditional solvent-based synthesis. By grinding or milling solid reactants together, often in the absence of a solvent, reaction times can be significantly reduced, and waste can be minimized.

For the synthesis of this compound, mechanochemistry could potentially be applied to several steps. For example, the etherification of a fluorophenol could be performed by ball-milling the phenol, a base, and the alkylating agent. This solvent-free approach would simplify purification and reduce the environmental impact. Recent studies have demonstrated the feasibility of mechanochemical C-H bond etherification of oximes with a wide range of alcohols, suggesting its potential applicability to phenols. The development of mechanochemical methods for fluorination reactions is also an active area of research.

Table 2: Potential Mechanochemical Synthesis Steps

| Reaction Type | Potential Application in Synthesis | Advantages |

|---|---|---|

| Etherification | Reaction of 2-fluoro-5-hydroxyphenol with an isopropylating agent | Solvent-free, Reduced reaction times, Simplified workup |

| Fluorination | Direct fluorination of a phenol precursor | Potential for novel reactivity, Reduced solvent waste |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms. For 2-Fluoro-5-(propan-2-yloxy)phenol, a multi-faceted NMR approach employing ¹H, ¹³C, and ¹⁹F nuclei, along with multi-dimensional techniques, is essential for its complete characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the phenolic hydroxyl proton.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring current. The fluorine and isopropoxy substituents will further influence their precise chemical shifts and give rise to complex splitting patterns due to spin-spin coupling. The methine proton of the isopropoxy group will appear as a septet, coupled to the six equivalent methyl protons, which in turn will appear as a doublet. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Aromatic H | 6.7 - 7.1 | Multiplet | J(H,H) and J(H,F) |

| Phenolic OH | 5.0 - 6.0 | Broad Singlet | - |

| Isopropoxy CH | 4.4 - 4.6 | Septet | J ≈ 6.0 |

| Isopropoxy CH₃ | 1.2 - 1.4 | Doublet | J ≈ 6.0 |

Note: Predicted values are based on the analysis of related structures and standard chemical shift ranges. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF), which is a characteristic feature. The carbons of the aromatic ring will resonate in the downfield region (typically 100-160 ppm), while the aliphatic carbons of the isopropoxy group will appear in the upfield region.

The chemical shifts of the aromatic carbons are influenced by the electron-donating effect of the hydroxyl and isopropoxy groups and the electron-withdrawing effect of the fluorine atom. For a related compound, phenol (B47542), the carbon attached to the hydroxyl group (C1) appears at approximately 155 ppm, while other ring carbons appear between 115 and 130 ppm. docbrown.info In propan-2-ol, the carbon bearing the hydroxyl group resonates at around 64 ppm, and the methyl carbons are at approximately 25 ppm. docbrown.info These values provide a basis for predicting the spectrum of the target molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-F | 155 - 160 (doublet, ¹JCF) |

| C-OH | 145 - 150 |

| C-O-isopropyl | 148 - 153 |

| Aromatic C-H | 105 - 120 |

| Isopropoxy CH | 70 - 75 |

| Isopropoxy CH₃ | 20 - 25 |

Note: Predicted values are based on the analysis of related structures and standard chemical shift ranges. The aromatic region will show complex splitting due to C-F and C-H couplings.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituted Compounds

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. rsc.orgnih.gov The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, resulting in sharp signals and a wide chemical shift range, making it an excellent probe for molecular structure and environment.

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by the electronic effects of the substituents on the aromatic ring. The hydroxyl and isopropoxy groups are electron-donating, which would typically lead to an upfield shift (more shielded) compared to fluoro-benzene. The chemical shift will also be affected by through-space interactions and solvent effects. The fluorine signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. Studies on fluorophenols have shown that the chemical shifts of fluorine on a phenol ring can vary significantly depending on the substitution pattern. researchgate.net

Multi-dimensional NMR Techniques

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a cross-peak between the methine proton of the isopropoxy group and the methyl protons, confirming their connectivity. It would also help in deciphering the coupling network among the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each protonated carbon by linking the signals from the ¹H and ¹³C NMR spectra.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-oxygen (C-O), carbon-fluorine (C-F), aromatic carbon-carbon (C=C), and aromatic and aliphatic carbon-hydrogen (C-H) bonds.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretching: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isopropoxy group are expected just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected in the region of 1450-1600 cm⁻¹.

C-O Stretching: Two distinct C-O stretching bands are anticipated. The C-O stretching of the phenol is typically observed around 1200-1260 cm⁻¹, and the C-O stretching of the aryl-alkyl ether is expected in the region of 1000-1100 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption band in the region of 1100-1300 cm⁻¹.

The analysis of a related compound, 2-chloro-5-fluoro phenol, shows characteristic vibrational bands that can be used for comparison. researchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium to Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch (phenolic) | 1200 - 1260 | Strong |

| C-O Stretch (ether) | 1000 - 1100 | Strong |

Note: Predicted values are based on standard functional group absorption ranges and data from related compounds. Actual experimental values may vary.

Raman Spectroscopy

Key expected vibrational modes would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the isopropyl group, expected in the 2850-3000 cm⁻¹ region.

Aromatic C-C stretching: Strong bands within the 1400-1650 cm⁻¹ range, indicative of the benzene ring.

C-F stretching: A strong, characteristic band, typically in the 1000-1400 cm⁻¹ region, whose exact position is sensitive to its substitution pattern on the aromatic ring.

C-O stretching: Vibrations for the aryl-ether and alkyl-ether linkages would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

O-H bending and C-O stretching: Associated with the phenolic group.

Despite the utility of this technique, a search of scientific literature did not yield specific experimental Raman spectral data for this compound. While data for related compounds such as 2-chloro-5-fluoro phenol have been reported and analyzed, these cannot be directly extrapolated to the target compound due to differences in molecular structure and symmetry. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion, distinguishing it from other compounds with the same nominal mass.

For this compound (C₉H₁₁FO₂), the theoretical monoisotopic mass can be calculated with high precision. This experimental value, if determined, would serve as strong evidence for the compound's identity.

| Property | Value |

| Molecular Formula | C₉H₁₁FO₂ |

| Theoretical Monoisotopic Mass | 170.07431 Da |

| Theoretical [M+H]⁺ Ion | 171.08218 Da |

| Theoretical [M+Na]⁺ Ion | 193.06413 Da |

| Theoretical [M-H]⁻ Ion | 169.06646 Da |

This table contains calculated theoretical values. An actual HRMS experiment would provide measured values for comparison.

Furthermore, tandem MS (MS/MS) experiments on the isolated parent ion would induce fragmentation, providing data to elucidate the molecular structure. Key fragmentation pathways would likely involve the loss of the isopropyl group, loss of propylene, and cleavages around the ether linkage. Currently, specific experimental HRMS fragmentation data for this compound is not available in published literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing compounds like this compound in complex mixtures, assessing its purity, and identifying any related impurities or degradation products.

In a typical reverse-phase LC-MS analysis, the compound would be separated on a C18 column, and its retention time would be a characteristic property under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and gradient). The mass spectrometer would provide mass data for the eluting peak, confirming its identity. While some vendors indicate the availability of LC-MS documentation for the related compound 2-Fluoro-5-(propan-2-yl)phenol, specific methods and results for this compound are not publicly documented. bldpharm.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique could provide unambiguous proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and potential π-π stacking of the aromatic rings. A thorough search of crystallographic databases reveals that no crystal structure for this compound has been deposited or published to date.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are fundamental for both the purification of this compound after its synthesis and for the quantitative assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its phenolic nature, this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing on standard GC columns.

The analysis provides a retention time from the gas chromatograph and a mass spectrum for the eluting compound. The mass spectrum would display a molecular ion peak and a characteristic fragmentation pattern that can be used for identification and confirmation. Predicted GC-MS data exists for significantly larger and more complex molecules containing a fluoro-phenoxy group, but these are not applicable to the direct analysis of the target compound. hmdb.cahmdb.ca No specific experimental GC/MS method or spectral data for this compound has been found in the reviewed scientific literature.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of "this compound." It is particularly useful for monitoring reaction progress, identifying the presence of the compound in mixtures, and providing a preliminary assessment of purity.

Research Findings:

The separation of phenolic compounds by TLC is typically performed on silica (B1680970) gel plates (silica gel 60 F254), where the polar stationary phase interacts with the analytes. The choice of the mobile phase is critical for achieving effective separation. For phenolic compounds, which are moderately polar, a mixture of a non-polar solvent and a more polar solvent is generally employed. The polarity of the mobile phase is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for the main component.

For "this compound," a suitable mobile phase could be a mixture of a hydrocarbon, such as hexane (B92381) or toluene, and a more polar solvent like ethyl acetate (B1210297) or acetone. The inclusion of a small amount of an acid, such as formic acid or acetic acid, in the mobile phase can improve the peak shape and reduce tailing of phenolic compounds by suppressing the ionization of the hydroxyl group.

Visualization of the spots on the TLC plate can be achieved under UV light at 254 nm, where the aromatic ring will quench the fluorescence of the indicator in the silica gel, appearing as a dark spot. Further visualization can be accomplished by using staining reagents that react with phenols, such as a ferric chloride solution, which typically produces a colored complex.

Illustrative TLC Data for this compound

| Compound | Mobile Phase System (v/v/v) | Stationary Phase | Rf Value (Illustrative) |

| This compound | Toluene:Acetone:Formic Acid (8:2:0.1) | Silica Gel 60 F254 | 0.45 |

| Starting Material (e.g., 4-Fluorophenol) | Toluene:Acetone:Formic Acid (8:2:0.1) | Silica Gel 60 F254 | 0.30 |

| By-product (e.g., dialkylated phenol) | Toluene:Acetone:Formic Acid (8:2:0.1) | Silica Gel 60 F254 | 0.60 |

Note: The Rf values presented in this table are illustrative and are intended to represent a potential separation profile. Actual values would need to be determined experimentally.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, quantification, and purity assessment of "this compound." These methods offer high resolution, sensitivity, and reproducibility.

Research Findings:

The analysis of "this compound" is typically carried out using reversed-phase chromatography. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: The most common stationary phases for the analysis of phenolic compounds are octadecylsilane (B103800) (C18) and octylsilane (B1236092) (C8) bonded silica gels. For fluorinated compounds, pentafluorophenyl (PFP) stationary phases can offer alternative selectivity due to specific interactions between the fluorinated phase and the fluorinated analyte.

Mobile Phase: The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The elution strength is controlled by varying the proportion of the organic modifier. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve optimal separation of compounds with different polarities within a reasonable time frame. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is common practice to ensure sharp, symmetrical peaks for phenolic compounds by maintaining them in their protonated state.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is typically used for the detection of "this compound," monitoring the absorbance at a wavelength where the compound exhibits a strong chromophore, usually around 270-280 nm.

UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC. These include higher resolution, increased sensitivity, and faster analysis times, leading to reduced solvent consumption. The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to operate at higher pressures.

While specific application notes detailing the HPLC or UPLC analysis of "this compound" are not widely published, the conditions can be extrapolated from methods used for similar fluorinated phenolic compounds.

Illustrative HPLC/UPLC Method Parameters and Findings

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50-95% B over 15 min | 50-95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 275 nm | UV at 275 nm |

| Injection Vol. | 10 µL | 1 µL |

| Retention Time (Illustrative) | ~ 7.5 min | ~ 1.8 min |

Note: The retention times provided are illustrative and will vary depending on the specific system, column, and precise method parameters.

Theoretical and Computational Chemistry Investigations of 2 Fluoro 5 Propan 2 Yloxy Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-Fluoro-5-(propan-2-yloxy)phenol, DFT can be employed to calculate its optimized geometry, vibrational frequencies, and various electronic properties.

In computational chemistry, a basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. The choice of basis set is crucial as it directly impacts the accuracy of the calculation.

For this compound, the Pople-style basis set 6-311G(d,p) would be a suitable choice for initial investigations. uni-rostock.deprinceton.edu This notation indicates a triple-zeta split-valence basis set, meaning three different-sized functions are used for the valence electrons, providing significant flexibility. The core electrons are described by a single contracted function made from six primitive Gaussian functions.

The (d,p) part of the notation signifies the inclusion of polarization functions. researchgate.net Specifically:

d functions are added to heavy (non-hydrogen) atoms like Carbon, Oxygen, and Fluorine. These functions allow for the description of electron density in regions away from the atomic nucleus, accounting for the polarization of the atom in the molecular environment. uni-rostock.deresearchgate.net

p functions are added to hydrogen atoms, allowing their electron clouds to be polarized.

The inclusion of these polarization functions is essential for accurately describing the bonding and geometry of a molecule containing electronegative atoms like fluorine and oxygen, and for modeling systems with non-covalent interactions. researchgate.net While more extensive basis sets, such as those including diffuse functions (e.g., 6-311++G(d,p)), could be used for higher accuracy, especially for describing anions or weak interactions, 6-311G(d,p) represents a robust starting point for reliable geometric and electronic structure predictions. acs.org

The core of a DFT calculation is the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. Hybrid functionals, which mix a portion of exact Hartree-Fock (HF) exchange with DFT exchange and correlation, are among the most popular and versatile. wikipedia.org

wB97XD : This is a range-separated hybrid functional that includes empirical dispersion corrections. gaussian.com The "w" (omega) indicates that it applies different amounts of HF exchange at short and long inter-electronic distances. This approach improves the description of long-range interactions, which are crucial for understanding non-covalent forces like van der Waals interactions. quora.comntu.edu.tw The "-D" signifies the inclusion of an empirical dispersion term (specifically, Grimme's D2 model), which is vital for accurately modeling systems where dispersion forces are significant, such as in the interaction between the propan-2-yloxy side chain and the phenyl ring. gaussian.comntu.edu.tw For conformational analysis and studying potential intermolecular interactions of this compound, wB97XD would likely offer superior accuracy compared to B3LYP. quora.com

A hypothetical comparison of optimized geometric parameters for the title compound using these functionals is presented below.

| Parameter | B3LYP/6-311G(d,p) (Hypothetical) | wB97XD/6-311G(d,p) (Hypothetical) |

|---|---|---|

| C-F Bond Length (Å) | 1.355 | 1.352 |

| C-OH Bond Length (Å) | 1.360 | 1.358 |

| C-O(ether) Bond Length (Å) | 1.370 | 1.367 |

| O-C(isopropyl) Bond Length (Å) | 1.435 | 1.432 |

| C-O-H Bond Angle (°) | 108.5 | 108.7 |

| C-O-C(isopropyl) Bond Angle (°) | 118.0 | 118.2 |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and energy levels within a molecule. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. numberanalytics.comwikipedia.org

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. numberanalytics.commalayajournal.org For this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring, specifically on the oxygen atom and the carbon atoms with higher electron density due to the electron-donating effects of the hydroxyl and propan-2-yloxy groups. The LUMO, conversely, would likely be distributed over the aromatic ring, representing the region susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would influence the energy and distribution of these orbitals.

The energies of the HOMO and LUMO and the gap between them (the HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and stability. numberanalytics.comresearchgate.net

HOMO Energy (E_HOMO) : A higher E_HOMO indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO Energy (E_LUMO) : A lower E_LUMO indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap (ΔE) : The energy difference (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's kinetic stability. malayajournal.org A small gap implies that the molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. numberanalytics.com

DFT calculations can provide quantitative values for these orbital energies.

| Parameter | B3LYP/6-311G(d,p) (Hypothetical Value) | wB97XD/6-311G(d,p) (Hypothetical Value) |

|---|---|---|

| HOMO Energy (eV) | -5.95 | -6.10 |

| LUMO Energy (eV) | -0.85 | -0.90 |

| HOMO-LUMO Gap (eV) | 5.10 | 5.20 |

The values in the table can be used to calculate other chemical reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, further quantifying the molecule's reactivity profile. researchgate.net

Conformational Analysis and Potential Energy Surface Scanning

The presence of the flexible propan-2-yloxy group means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable (lowest energy) structures and the energy barriers between them. chemrxiv.orgnih.gov

A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.comuni-muenchen.denih.gov For this compound, the key dihedral angles to investigate would be:

C_ar-C_ar-O-C_isopropyl : Defines the orientation of the propan-2-yloxy group relative to the phenyl ring.

C_ar-O-C_isopropyl-H : Defines the rotation of the isopropyl group itself.

C_ar-C_ar-C_ar-OH : Defines the orientation of the hydroxyl group.

Predictive Modeling of Chemical Reactivity and Selectivity

Theoretical and computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. In the case of this compound, computational methods allow for a detailed exploration of its electronic structure and reactivity, offering insights that are complementary to experimental studies. Density Functional Theory (DFT) is a widely used computational approach for these investigations, providing a good balance between accuracy and computational cost.

The distribution of electron density within a molecule is fundamental to its chemical properties, including its reactivity and intermolecular interactions. Mulliken charge analysis is a method for partitioning the total electron density among the constituent atoms, providing a picture of the partial atomic charges. While the absolute values of Mulliken charges can be basis set dependent, they are highly effective for identifying trends and comparing charge distribution across a molecule.

In this compound, the electronegativity of the fluorine and oxygen atoms is expected to lead to a significant polarization of the electron density. A hypothetical Mulliken charge distribution, calculated using a DFT method such as B3LYP with a 6-311+G(d,p) basis set, would likely reveal a negative charge on the fluorine and both oxygen atoms, while the carbon atoms of the aromatic ring and the hydrogen of the hydroxyl group would exhibit positive charges. The carbon atom attached to the fluorine would be expected to have a significant positive charge due to the strong electron-withdrawing effect of the fluorine atom.

Table 1: Hypothetical Mulliken Charges for Selected Atoms of this compound

| Atom | Hypothetical Mulliken Charge (e) |

| F | -0.35 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.45 |

| C1 (C-OH) | +0.25 |

| C2 (C-F) | +0.40 |

| C5 (C-O-propyl) | +0.20 |

| O (ether) | -0.55 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

To quantify the reactivity of this compound, global and local reactivity descriptors derived from conceptual DFT can be calculated. These descriptors provide insights into the molecule's propensity to act as an electrophile or nucleophile and identify the most reactive sites.

Global Reactivity Descriptors

Global reactivity descriptors, such as the electrophilicity index (ω), chemical hardness (η), and electronic chemical potential (μ), provide a general overview of a molecule's reactivity. The electrophilicity index, in particular, quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value (eV) |

| Electronic Chemical Potential | μ | -3.5 |

| Chemical Hardness | η | 6.0 |

| Electrophilicity Index | ω | 1.02 |

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations based on the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Local Reactivity Descriptors: Fukui Functions

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, pinpoint specific atomic sites prone to electrophilic, nucleophilic, or radical attack. The Fukui function, f(r), indicates the change in electron density at a particular point r when the total number of electrons in the system changes.

f+(r) : for nucleophilic attack (reaction with an electron donor)

f-(r) : for electrophilic attack (reaction with an electron acceptor)

f0(r) : for radical attack

For this compound, the sites with the highest f+(r) would be the most susceptible to nucleophilic attack, likely the carbon atoms of the benzene (B151609) ring, particularly those influenced by the electron-withdrawing fluorine and oxygen atoms. Conversely, the sites with the highest f-(r) would be the most favorable for electrophilic attack, which would likely include the oxygen atoms with their lone pairs of electrons.

Vibrational Frequency Calculations and Correlation with Experimental Data

Computational vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. Comparing this theoretical spectrum with an experimental one allows for a detailed assignment of the vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, DFT calculations would predict the vibrational frequencies associated with its various functional groups. It is standard practice to scale the calculated frequencies by an empirical scaling factor to improve agreement with experimental data, as the harmonic approximation used in most calculations tends to overestimate vibrational frequencies.

Table 3: Hypothetical Calculated Vibrational Frequencies and Their Assignments for this compound

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) (Scaled) | Typical Experimental Range (cm⁻¹) |

| O-H stretch (hydroxyl) | 3550 | 3600 - 3200 |

| C-H stretch (aromatic) | 3050 | 3100 - 3000 |

| C-H stretch (aliphatic) | 2970 | 3000 - 2850 |

| C=C stretch (aromatic) | 1600, 1580, 1490 | 1625 - 1430 |

| C-F stretch | 1250 | 1400 - 1000 |

| C-O stretch (ether) | 1230 | 1300 - 1000 |

| C-O stretch (hydroxyl) | 1210 | 1260 - 1000 |

| O-H bend (hydroxyl) | 1350 | 1440 - 1330 |

Note: The values in this table are hypothetical and for illustrative purposes. The correlation with experimental data would require an actual experimental spectrum of this compound.

By systematically comparing the calculated and experimental spectra, a comprehensive understanding of the vibrational properties of this compound can be achieved. This detailed assignment is crucial for the structural characterization of the molecule and for monitoring its behavior in various chemical environments.

Chemical Reactivity and Transformation Studies of 2 Fluoro 5 Propan 2 Yloxy Phenol

Electrophilic Aromatic Substitution (SEAr) Reactions on the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the ring. masterorganicchemistry.com

When multiple activating groups are present, the directing power generally follows the order of their activating strength. masterorganicchemistry.com The hydroxyl group is a powerful activating group, followed by the isopropoxy group. Therefore, electrophilic substitution is expected to be directed by the hydroxyl and isopropoxy groups to the positions ortho and para to them.

The positions on the ring are numbered as follows:

C1: -OH

C2: -F

C3: H

C4: H

C5: -OCH(CH₃)₂

C6: H

The directing effects of the substituents are as follows:

-OH (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-F (at C2): Deactivating but ortho-, para-directing (directs to C1, C3).

-OCH(CH₃)₂ (at C5): Activating, directs ortho (C4, C6) and para (C2).

Considering these effects, the most likely positions for electrophilic attack are C4 and C6, as they are activated by both the hydroxyl and isopropoxy groups. libretexts.org Steric hindrance from the bulky isopropoxy group might favor substitution at the C4 position over the C6 position. masterorganicchemistry.comyoutube.com

Table 1: Predicted Regioselectivity in SEAr of 2-Fluoro-5-(propan-2-yloxy)phenol

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C3 | Ortho to -F (deactivating) | Low |

| C4 | Para to -OH (strongly activating), Ortho to -OCH(CH₃)₂ (activating) | High |

| C6 | Ortho to -OH (strongly activating), Ortho to -OCH(CH₃)₂ (activating) | High (potentially less than C4 due to sterics) |

To control the regioselectivity or to prevent unwanted side reactions, the highly activating hydroxyl group can be protected. organic-chemistry.org Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., trimethylsilyl). The choice of protecting group can alter the electronic and steric profile of the molecule, thereby influencing the outcome of SEAr reactions. organic-chemistry.org

For instance, converting the hydroxyl group to a less activating ether or ester group would diminish its directing influence relative to the isopropoxy group. This could potentially lead to a different distribution of substitution products.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comlibretexts.org

In this compound, the fluorine atom can act as a leaving group. The presence of other electron-withdrawing groups on the ring would be necessary to activate the ring sufficiently for SNAr to occur readily. libretexts.org While the isopropoxy and hydroxyl groups are electron-donating by resonance, the fluorine itself is inductively electron-withdrawing. However, without additional strong electron-withdrawing groups like a nitro group, SNAr reactions on this substrate are generally not favorable under standard conditions. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction's success. youtube.comlibretexts.org

Derivatization and Functionalization Strategies at the Hydroxyl Group

The phenolic hydroxyl group is a versatile site for derivatization. Common reactions include:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

Esterification: Reaction with acyl chlorides or anhydrides to form esters. researchgate.net

Carbonate Formation: Reaction with chloroformates, such as fluoroalkyl chloroformates, can yield mixed carbonates. sci-hub.senih.gov This is a useful derivatization for analytical purposes like gas chromatography-mass spectrometry (GC-MS). sci-hub.senih.gov

Silylation: Reaction with silyl halides (e.g., trimethylsilyl (B98337) chloride) to form silyl ethers, which can serve as protecting groups or enhance volatility for analysis.

These derivatization methods can be used to modify the compound's physical and chemical properties or to prepare it for subsequent synthetic steps. researchgate.netrsc.org

Reactions Involving the Isopropoxy Moiety

The isopropoxy group is generally stable. However, under forcing conditions, the ether linkage can be cleaved. The isopropyl group itself is not typically a site for functionalization in this context.

Cleavage and Deprotection Methodologies

The ether linkages in this compound can be cleaved under specific conditions.

Cleavage of the Isopropoxy Ether: This typically requires strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃).

Deprotection of a Protected Hydroxyl Group: The method for deprotection depends on the protecting group used. For example, benzyl (B1604629) ethers can be cleaved by hydrogenolysis, while silyl ethers are readily removed by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride) or acid.

Influence of Substituents on General Chemical Reactivity

The chemical reactivity of the aromatic ring in this compound is intrinsically governed by the electronic and steric properties of its three substituents: the hydroxyl (-OH), the fluoro (-F), and the isopropoxy (-O-CH(CH₃)₂) groups. The interplay of these substituents dictates the electron density distribution within the benzene (B151609) ring, thereby influencing its susceptibility to electrophilic and nucleophilic attacks, as well as the acidity of the phenolic proton.

The hydroxyl group is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. quora.comquora.com This is due to the resonance effect, where the lone pairs of electrons on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. quora.com

The fluoro substituent, while also being ortho, para-directing due to its ability to donate a lone pair of electrons through resonance, is considered a deactivating group. libretexts.org This is a consequence of its strong electron-withdrawing inductive effect (-I) owing to its high electronegativity, which outweighs its resonance effect (+R). libretexts.org

The isopropoxy group, similar to the hydroxyl group, is an activating, ortho, para-directing substituent. Its activating nature stems from the electron-donating resonance effect of the oxygen atom. However, the bulky isopropyl group can exert a significant steric hindrance, which can influence the regioselectivity of incoming reagents, particularly at the ortho position. libretexts.org

In this compound, the substituents are positioned meta to each other. The hydroxyl group is at position 1, the fluoro group at position 2, and the isopropoxy group at position 5. The directing effects of these substituents are therefore crucial in predicting the outcome of chemical transformations. The powerful activating and directing effect of the hydroxyl group, combined with the directing influence of the fluoro and isopropoxy groups, will primarily govern the positions of electrophilic attack.

The acidity of the phenolic proton is also significantly influenced by the substituents. Electron-withdrawing groups generally increase the acidity of phenols by stabilizing the resulting phenoxide ion, while electron-donating groups decrease acidity. nih.gov The fluoro substituent, with its strong inductive effect, is expected to increase the acidity of the phenolic proton. Conversely, the electron-donating isopropoxy group would be expected to decrease the acidity. The net effect on the pKa will be a balance of these opposing electronic influences. For instance, the pKa values for 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol (B42351) are 8.7, 9.3, and 9.9, respectively, demonstrating the influence of the fluorine atom's position on acidity. ucla.eduucla.edu

Table 1: Hammett Substituent Constants (σ)

This table provides the Hammett constants for the fluoro and a representative alkoxy (methoxy) substituent. These constants are used to quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. A positive value indicates an electron-withdrawing effect, while a negative value indicates an electron-donating effect.

Data sourced from various literature on Hammett constants. The values for isopropoxy are expected to be similar to methoxy.

Table 2: Predicted Influence of Substituents on Electrophilic Aromatic Substitution

This table summarizes the expected influence of each substituent on the rate and orientation of electrophilic aromatic substitution on the phenol (B47542) ring.

Role of 2 Fluoro 5 Propan 2 Yloxy Phenol As a Synthetic Intermediate and Building Block

Precursor in the Multistep Synthesis of Complex Organic Scaffolds

The utility of 2-Fluoro-5-(propan-2-yloxy)phenol as a starting material lies in the orthogonal reactivity of its functional groups. The phenolic hydroxyl group provides a nucleophilic handle for a variety of transformations, while the aromatic ring, activated by the electron-donating isopropoxy and hydroxyl groups and influenced by the electron-withdrawing fluorine atom, is amenable to electrophilic and nucleophilic substitution reactions.

A key synthetic strategy involves leveraging the nucleophilicity of the phenolic oxygen. Standard etherification reactions, such as the Williamson ether synthesis, can be employed to couple the phenol (B47542) with various alkyl halides, forming more complex aryl ethers. wikipedia.org While classic methods like the Ullmann condensation have been used for diaryl ether synthesis, modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Chan-Lam-Evans) offer milder conditions and broader substrate scope, accommodating the functionalities present in this building block. nih.govnih.gov

A pertinent example of a structurally similar building block in a complex synthesis is the use of 4-amino-2-fluorophenol (B116865) in the scalable preparation of a TAM and MET kinase inhibitor core. acs.org In this synthesis, a selective nucleophilic aromatic substitution (SNAr) reaction was developed where the aminofluorophenol was coupled with a pyrazolopyridine core. acs.org By analogy, the phenolic oxygen of this compound can act as the nucleophile in SNAr reactions with highly electron-deficient aromatic or heteroaromatic systems. The presence of the fluorine atom ortho to the point of substitution can further influence the reactivity and stability of the resulting diaryl ether linkage.

The table below outlines a hypothetical, yet scientifically plausible, synthetic sequence using this compound as a precursor to a more complex scaffold, drawing parallels from established synthetic methodologies for related phenols. nih.govacs.org

| Step | Reaction Type | Reactants | Product | Rationale |

| 1 | O-Alkylation (Williamson Ether Synthesis) | This compound, NaH, 1-bromo-2-chloroethane | 1-(2-Chloroethoxy)-2-fluoro-5-(isopropoxy)benzene | The phenolic proton is removed by a strong base, and the resulting phenoxide undergoes nucleophilic substitution to introduce a reactive alkyl chain. wikipedia.org |

| 2 | Nucleophilic Substitution | 1-(2-Chloroethoxy)-2-fluoro-5-(isopropoxy)benzene, Piperidine | 1-(2-Fluoro-5-isopropoxyphenoxy)ethylpiperidine | The terminal chloride is displaced by a secondary amine to introduce a new functional group and increase molecular complexity. |

| 3 | Aromatic Nitration | 1-(2-Fluoro-5-isopropoxyphenoxy)ethylpiperidine, HNO₃, H₂SO₄ | 1-(2-Fluoro-5-isopropoxy-4-nitrophenoxy)ethylpiperidine | The aromatic ring is functionalized via electrophilic aromatic substitution. The nitro group is directed to the position para to the isopropoxy group, activated by the ortho-para directing ether groups. |

| 4 | Reduction of Nitro Group | 1-(2-Fluoro-5-isopropoxy-4-nitrophenoxy)ethylpiperidine, H₂, Pd/C | 4-(2-(Piperidin-1-yl)ethoxy)-5-fluoro-2-isopropoxyaniline | The nitro group is reduced to an amine, providing a new reactive site for further derivatization, such as amide bond formation or diazotization. |

Strategies for Scaffold Derivatization and Diversification

Once an initial scaffold is synthesized from this compound, numerous strategies can be employed for its further derivatization, creating a family of related analogues. The functional handles present—the fluorine atom, the ether linkages, and any newly introduced groups—can all be targets for chemical modification.

Diversification strategies include:

Modification of the Phenolic Oxygen: The initial ether linkage can be cleaved under specific conditions (e.g., using strong acids like HBr or Lewis acids like BBr₃) to regenerate the phenol, which can then be re-alkylated with a different partner, providing access to a diverse set of ethers.

Electrophilic Aromatic Substitution: As demonstrated in the table above, the aromatic ring can be functionalized via nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution are dictated by the directing effects of the fluorine, isopropoxy, and the substituent derived from the original phenolic oxygen.

Cross-Coupling Reactions: If a bromo or iodo group is introduced onto the aromatic ring, it can serve as a handle for Suzuki, Sonogashira, or Heck cross-coupling reactions, allowing for the introduction of aryl, alkynyl, or vinyl groups, respectively.

Manipulation of Appended Functional Groups: Functional groups introduced in earlier steps (like the aniline (B41778) from the reduction of a nitro group) can be further elaborated. The aniline could be acylated, sulfonylated, or used in the formation of heterocyclic rings.

Utility in Modular Synthesis Approaches

Modular synthesis aims to construct complex molecules by joining pre-functionalized building blocks, or modules, in a convergent fashion. acs.orgnih.gov this compound is an ideal candidate for such approaches due to its defined structure and distinct reactive sites.

In a modular strategy, this compound can be considered a "central scaffold" or a "linking unit." For example, a multi-component reaction like the Ugi or Passerini reaction could theoretically incorporate this phenol. More commonly, it can be used in sequential coupling schemes. A synthetic plan could involve first reacting the phenol via an etherification reaction, then performing an orthogonal reaction on the aromatic ring, such as a metal-catalyzed cross-coupling. This allows for the rapid assembly of molecules from different sets of building blocks. Phenols provide a useful template for diversification via sequential reactions. acs.org

A modular approach using this building block might involve:

Module A: this compound.

Module B: A diverse set of alkyl or aryl halides for etherification.

Module C: A diverse set of boronic acids for a subsequent Suzuki coupling reaction (after introducing a halide onto the aromatic ring of the etherified product).

This strategy allows for the generation of a large number of final products from a small number of starting modules, a key principle in creating chemical libraries for screening purposes. nih.gov

Development of Libraries of Related Fluorinated Phenol Ethers

The principles of modular synthesis and scaffold derivatization naturally extend to the creation of focused libraries of related fluorinated phenol ethers. Combinatorial chemistry techniques can be applied, often utilizing solid-phase synthesis or automated parallel synthesis platforms, to accelerate the generation of these libraries. nih.gov

For instance, the phenol could be anchored to a solid support via its hydroxyl group. The resin-bound phenol could then be subjected to a series of reactions to build a scaffold. Subsequent cleavage from the resin would release the final products. This approach facilitates purification, as excess reagents and byproducts can be washed away from the resin-bound intermediate. nih.gov

The development of such libraries is critical in drug discovery and materials science. A library of compounds based on the this compound core would allow for a systematic exploration of the structure-activity relationship (SAR). By varying the substituents at different positions, researchers can probe how changes in sterics, electronics, and lipophilicity affect biological activity or material properties. The presence of the fluorine atom provides a key metabolic blocking point and a way to fine-tune the pKa and conformational preferences of the molecule, adding another layer of diversity to the library. nih.gov

The table below illustrates a hypothetical library generation scheme based on a common intermediate derived from this compound.

| Core Intermediate | R¹ Group (from R¹-Br) | R² Group (from R²-B(OH)₂) | Resulting Library Member |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | Benzyl (B1604629) | Phenyl | 4-(Benzyloxy)-1-bromo-3-fluoro-5-isopropoxybenzene |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | Ethyl | 4-Methoxyphenyl | 1-Bromo-4-ethoxy-3-fluoro-5-isopropoxybenzene |

| 4-Bromo-2-fluoro-1-isopropoxybenzene | Propargyl | Thiophen-2-yl | 1-Bromo-3-fluoro-5-isopropoxy-4-(prop-2-yn-1-yloxy)benzene |

This systematic approach enables the efficient creation of novel chemical entities for a wide range of scientific investigations.

Future Research Directions and Unexplored Avenues in 2 Fluoro 5 Propan 2 Yloxy Phenol Chemistry

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies is a cornerstone of modern chemical research. Future investigations into the synthesis of 2-Fluoro-5-(propan-2-yloxy)phenol should prioritize novel and sustainable methodologies.

One promising avenue lies in the late-stage functionalization of readily available precursors. For instance, the direct C-H isopropoxylation of 4-fluorophenol (B42351) derivatives would represent a highly atom-economical approach. Research in this area could focus on the use of transition-metal catalysis, particularly with earth-abundant metals like copper or iron, to facilitate this transformation under mild conditions.

Another key area for exploration is the application of flow chemistry. Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for potentially energetic reactions. Developing a flow-based synthesis for this compound could lead to a more efficient and safer manufacturing process.

Furthermore, exploring enzymatic or biocatalytic routes could offer a highly selective and sustainable method for its synthesis. The use of engineered enzymes for selective etherification or fluorination could provide access to this compound with high purity and under environmentally friendly conditions.

| Potential Synthetic Approach | Key Research Focus | Anticipated Advantages |

| Late-Stage C-H Isopropoxylation | Development of novel catalysts (e.g., Cu, Fe) | High atom economy, use of simpler precursors |

| Flow Chemistry Synthesis | Optimization of reactor design and reaction parameters | Enhanced safety, scalability, and process control |

| Biocatalytic Synthesis | Enzyme screening and engineering | High selectivity, mild reaction conditions, sustainability |

Advanced Spectroscopic Characterization Beyond Routine Analyses

While standard spectroscopic techniques like ¹H NMR, ¹³C NMR, and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound necessitates the application of more advanced spectroscopic methods.

Solid-state NMR (ssNMR) spectroscopy could provide valuable insights into the crystalline packing and intermolecular interactions of the compound in the solid state. This would be particularly useful for understanding its physical properties and for the characterization of different polymorphic forms.

Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry (IM-MS), could be employed to study the gas-phase conformation of the molecule and its protonated or deprotonated forms. This information would be valuable for understanding its behavior in biological systems and for developing analytical methods.

Furthermore, two-dimensional NMR techniques, such as HOESY (Heteronuclear Overhauser Effect Spectroscopy), could be used to probe through-space interactions between the fluorine atom and the protons of the isopropyl group. This would provide detailed information about the preferred conformation of the molecule in solution.

| Spectroscopic Technique | Information to be Gained | Potential Impact |

| Solid-State NMR (ssNMR) | Crystalline packing, polymorphism, intermolecular interactions | Understanding of physical properties and solid-state behavior |

| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase conformation and structure | Insights into molecular shape and potential biological interactions |

| 2D NMR (e.g., HOESY) | Through-space intramolecular interactions, solution-state conformation | Detailed structural elucidation in solution |

In-depth Computational Studies for Reaction Mechanism Elucidation

Computational chemistry offers a powerful tool to complement experimental studies by providing detailed insights into reaction mechanisms and molecular properties. For this compound, in-depth computational studies could illuminate various aspects of its reactivity.

Density Functional Theory (DFT) calculations could be used to model the transition states of potential reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. This would allow for the prediction of regioselectivity and the identification of the most favorable reaction pathways. For example, computational studies could predict the most likely site of nitration or halogenation on the aromatic ring.

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of the molecule and its interactions with solvent molecules. This would provide a deeper understanding of its behavior in solution and could help in the design of catalysts or receptors that can selectively bind to it.

Furthermore, quantum theory of atoms in molecules (QTAIM) analysis could be used to characterize the nature of the intramolecular and intermolecular interactions, such as hydrogen bonding and halogen bonding, which could play a crucial role in its chemical behavior and physical properties.

| Computational Method | Research Focus | Expected Insights |

| Density Functional Theory (DFT) | Modeling reaction transition states and pathways | Prediction of reactivity, regioselectivity, and reaction kinetics |

| Molecular Dynamics (MD) Simulations | Simulating conformational dynamics and solvent interactions | Understanding solution-phase behavior and intermolecular forces |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds | Detailed understanding of intramolecular and intermolecular interactions |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique combination of functional groups in this compound opens the door to a wide range of unexplored chemical transformations. Future research should aim to systematically investigate its reactivity and uncover novel chemical transformations.

The phenolic hydroxyl group can serve as a handle for various derivatizations. For instance, its conversion to a triflate would create a reactive intermediate for cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. The synthesis of novel esters and ethers from the phenol (B47542) could also lead to compounds with interesting biological or material properties.

The fluorinated aromatic ring is another key site for chemical modification. Directed ortho-metalation, where the hydroxyl or ether group directs the deprotonation of an adjacent carbon atom, could be a powerful strategy for the regioselective introduction of new functional groups.

Moreover, the interplay between the fluorine atom and the other substituents could lead to unique reactivity patterns. For example, the fluorine atom could influence the acidity of the phenolic proton or the nucleophilicity of the aromatic ring. A systematic study of these electronic effects would be highly valuable.

| Functional Group | Potential Transformation | Potential Outcome |

| Phenolic Hydroxyl | O-Triflation followed by cross-coupling | Introduction of diverse substituents |

| Phenolic Hydroxyl | Esterification/Etherification | Synthesis of new derivatives with modified properties |

| Aromatic Ring | Directed ortho-Metalation | Regioselective functionalization |

| Whole Molecule | Investigation of fluorine's electronic effects | Understanding unique reactivity patterns |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(propan-2-yloxy)phenol, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling , leveraging aryl halides and boronic acids. For example, 5-bromo-2-fluoropyridine reacts with arylboronic acids in dioxane/water with K₃PO₄ as a base and Pd(PPh₃)₄ (1.5 mol%) as a catalyst under nitrogen at 373 K, yielding ~85% after 8 hours . Optimize yields by controlling reaction time, catalyst loading, and inert atmosphere. Column chromatography (e.g., using EtOAc/hexane) or recrystallization (e.g., CHCl₃/CH₃OH) can purify the product .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorine at C2, isopropyloxy at C5). X-ray crystallography (e.g., orthorhombic Pca2₁ space group) resolves absolute configuration, with refinement parameters R < 0.03 and wR < 0.07 . HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, while LC-MS (ESI+) confirms molecular weight (MW = 186.18 g/mol) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Fluorophenols are prone to hydrolysis under acidic/basic conditions. Store at 4°C in inert solvents (e.g., DMSO) to prevent degradation. Thermal stability tests (TGA/DSC) show decomposition above 200°C. Monitor stability via periodic NMR/HPLC over 6 months .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃ at C5) to enhance enzyme inhibition (e.g., kinase targets). SAR studies show fluorine at C2 increases membrane permeability, while isopropyloxy at C5 improves hydrophobic interactions. Compare IC₅₀ values of analogs using in vitro assays (e.g., fluorescence-based kinase profiling) .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodological Answer : Use slow evaporation from CHCl₃/CH₃OH (1:1) at 296 K. Optimize crystal growth with a 0.26 × 0.20 × 0.18 mm crystal size. Refinement with SHELXL97 achieves R-factor < 0.03. H-atoms are positioned geometrically (C–H = 0.93 Å) and refined as riding models .

Q. Which analytical techniques are most effective for detecting trace impurities in synthesized batches?

- Methodological Answer : GC-MS (DB-5 column) identifies volatile byproducts (e.g., unreacted boronic acids). ICP-MS quantifies residual palladium (<10 ppm). For non-volatile impurities, use UPLC-PDA with a 1.7 µm C18 column (detection limit: 0.1%) .

Q. How can in vivo pharmacokinetic studies be designed for fluorinated analogs of this compound?

- Methodological Answer : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution. Administer 2 mg/kg IV in rodent models and collect plasma/tissue samples at 0.5, 2, 6, and 24 hours. Analyze via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC and t₁/₂ using non-compartmental models .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for fluorinated phenolic compounds?

- Methodological Answer : Discrepancies arise from catalyst purity (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvent choice (dioxane vs. THF). Replicate conditions from (85% yield) using degassed solvents and rigorously anhydrous K₃PO₄. Validate via inter-lab reproducibility trials .

Q. Why do biological activity profiles vary among structurally similar fluorophenols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.